N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 2034442-47-0
Cat. No.: VC4952085
Molecular Formula: C13H16ClN3O3S
Molecular Weight: 329.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034442-47-0 |
|---|---|
| Molecular Formula | C13H16ClN3O3S |
| Molecular Weight | 329.8 |
| IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H16ClN3O3S/c1-17-7-8(13(16-17)20-3)12(18)15-6-9(19-2)10-4-5-11(14)21-10/h4-5,7,9H,6H2,1-3H3,(H,15,18) |
| Standard InChI Key | QIUNTGRYYVKEDI-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Introduction
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. It features a pyrazole ring, a carboxamide group, and a substituted thiophene moiety, which are indicative of diverse biological activities and potential applications in medicinal chemistry and material sciences.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring, the introduction of the thiophene moiety, and the attachment of the methoxyethyl group. The reaction conditions must be optimized to ensure high yield and purity, which may involve controlling temperature, reaction time, and concentration of reagents. Advanced techniques such as continuous flow chemistry can be employed for industrial-scale synthesis.
Synthetic Steps
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Formation of the Pyrazole Ring: This involves the condensation of appropriate precursors under specific conditions.
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Introduction of the Thiophene Moiety: This step typically involves a halogenation reaction followed by coupling reactions.
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Attachment of the Methoxyethyl Group: This is achieved through alkylation reactions under basic conditions.
Potential Applications
Given its complex structure and functional groups, this compound may have applications in:
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Medicinal Chemistry: Potential biological activities could make it useful for drug development.
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Material Sciences: Its unique structure might contribute to the development of new materials.
Biological Activities
While specific biological activities of this compound are not detailed in the available literature, pyrazole derivatives often exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to explore its potential applications in these areas.
Future Directions
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Biological Activity Studies: Investigate its interactions with biological targets to understand potential therapeutic applications.
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Synthetic Optimization: Explore advanced synthesis techniques to improve yield and purity for industrial applications.
Given the limited availability of specific data on this compound, future studies should focus on its synthesis, characterization, and biological evaluation to unlock its full potential.
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